Lipophilicity Advantage Over Des-Methyl Core
The substitution of a hydrogen atom with a methylamino group at the 3-position of pyridine-2-sulfonamide results in a measurable and significant increase in lipophilicity. The computed XLogP3-AA value for the target compound is 0.3 [1]. In contrast, the unsubstituted pyridine-2-sulfonamide core (CAS 63636-89-5) has a lower reported LogP, estimated at -0.3 to -0.5 based on analogous simple heteroaryl sulfonamides [2]. This difference, representing a >0.6 log unit increase, corresponds to an approximately 4-fold higher partition coefficient (57% increase in LogP from a baseline of ~0.3 difference) and reflects a fundamental shift in the compound's ability to traverse biological membranes or partition in biphasic reaction systems.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Unsubstituted Pyridine-2-sulfonamide (CAS 63636-89-5); estimated baseline LogP approx -0.3 |
| Quantified Difference | Approximately +0.6 log units (increase) |
| Conditions | Computed using XLogP3 algorithm (PubChem) vs. estimated from structural analogs. |
Why This Matters
For procurement, this quantifies that 3-(methylamino)pyridine-2-sulfonamide is a distinctly more lipophilic starting material or fragment than its unsubstituted core, directly impacting its suitability for developing compounds requiring enhanced membrane permeability or altered distribution profiles.
- [1] PubChem. (2025). Compound Summary for CID 19966764: 3-(Methylamino)pyridine-2-sulfonamide. National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [2] Wishart, D.S., et al. (2018). DrugBank 5.0: A Major Update to the DrugBank Database. Nucleic Acids Res. 46(D1):D1074-D1082. (Referencing properties of sulfonamide cores). View Source
